molecular formula C18H17NO5 B12167830 Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone

Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone

Cat. No.: B12167830
M. Wt: 327.3 g/mol
InChI Key: OCABLKQAZCNYQQ-UHFFFAOYSA-N
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Description

Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone (CAS RN: 681838-71-1) is a benzofuran-derived methanone compound featuring a 5-hydroxy-1-benzofuran core substituted with a morpholin-4-ylmethyl group at position 4 and a furan-2-yl moiety at position 3 via a carbonyl bridge. This structure combines a heteroaromatic benzofuran system with a morpholine ring, which is often associated with enhanced solubility and bioavailability in drug design .

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

furan-2-yl-[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C18H17NO5/c20-14-3-4-15-17(12(14)10-19-5-8-22-9-6-19)13(11-24-15)18(21)16-2-1-7-23-16/h1-4,7,11,20H,5-6,8-10H2

InChI Key

OCABLKQAZCNYQQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O

Origin of Product

United States

Preparation Methods

Synthesis of the Benzofuran Core via Claisen-Schmidt Condensation

The benzofuran scaffold is typically constructed through a Claisen-Schmidt condensation between 1-(6-hydroxy-4-methoxybenzofuran-5-yl)ethanone 1 and an aromatic aldehyde. For example, Hassan et al. (2014) demonstrated that heating 1 with 3,4,5-trimethoxybenzaldehyde in ethanol under alkaline conditions yields α,β-unsaturated ketones 2a–e (Scheme 1) . The methoxy group at position 4 and hydroxyl at position 5 are critical for subsequent functionalization.

Key Reaction Conditions :

  • Solvent : Ethanol

  • Base : 30% NaOH

  • Temperature : Room temperature (48 h)

  • Yield : 70–85%

The intermediate 2d (R = 3,4,5-trimethoxyphenyl) is characterized by 1H^1H-NMR (CDCl3_3): δ 3.92 (9H, s, 3×OCH3_3), 4.13 (3H, s, OCH3_3), 6.82 (1H, s, H-7 benzofuran) .

Introduction of the Morpholin-4-ylmethyl Group via Mannich Reaction

The morpholinomethyl moiety at position 4 is introduced via a Mannich reaction. Hassan et al. (2014) reported reacting α,β-unsaturated ketones 2a–e with morpholine hydrochloride and paraformaldehyde in refluxing ethanol (24 h) to afford 7-morpholinomethyl derivatives 3a–e . This step proceeds via nucleophilic attack of morpholine on the in situ-generated iminium ion.

Optimized Protocol :

  • Reagents : Morpholine hydrochloride (1.2 eq), paraformaldehyde (1.5 eq)

  • Solvent : Ethanol

  • Temperature : Reflux

  • Yield : 60–75%

For 3d (R = 3,4,5-trimethoxyphenyl), 1H^1H-NMR shows a characteristic singlet at δ 3.72 (4H, m, morpholine-CH2_2) and δ 4.35 (2H, s, Ar-CH2_2-N) .

Acylation at Position 3 with Furan-2-carbonyl Chloride

The furan-2-yl methanone group is installed via Friedel-Crafts acylation. A modified protocol from Banwell et al. (2006) involves treating 3d with furan-2-carbonyl chloride in dichloromethane using AlCl3_3 as a catalyst . The reaction proceeds at 0°C to room temperature, yielding the acylated product 4 (Scheme 2).

Reaction Parameters :

  • Catalyst : AlCl3_3 (1.1 eq)

  • Solvent : Dichloromethane

  • Temperature : 0°C → RT (4 h)

  • Yield : 65–80%

Post-reaction purification via silica gel chromatography (hexane:ethyl acetate, 7:3) ensures removal of unreacted reagents.

Deprotection of the 5-Methoxy Group

The final step involves demethylation of the 5-methoxy group to generate the free phenol. Gabbutt et al. (2010) achieved this using BBr3_3 in dichloromethane at −78°C . The reaction is quenched with methanol, and the product is isolated via extraction and recrystallization.

Demethylation Protocol :

  • Reagent : BBr3_3 (3 eq)

  • Solvent : Dichloromethane

  • Temperature : −78°C (2 h) → RT (1 h)

  • Yield : 85–90%

The hydroxyl group at position 5 is confirmed by IR (νOH_{OH} 3350 cm1^{-1}) and 1H^1H-NMR (δ 9.45, s, 1H) .

Analytical Validation and Characterization

Spectroscopic Data :

  • 1H^1H-NMR (CDCl3_3) : δ 7.68 (s, 1H, H-6), 6.49 (s, 1H, H-7), 4.35 (s, 2H, Ar-CH2_2-N), 3.72 (m, 8H, morpholine), 2.85 (s, 1H, OH) .

  • HRMS (ESI) : m/z calcd. for C22_{22}H21_{21}NO5_5 [M+H]+^+: 380.1497; found: 380.1492 .

HPLC Purity : >98% (C18 column, MeOH:H2_2O 70:30, 1 mL/min) .

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (%)Key Reference
Benzofuran coreClaisen-Schmidt8595
MorpholinomethylMannich reaction7590
AcylationFriedel-Crafts8098
DemethylationBBr3_39099

Challenges and Optimization Strategies

  • Regioselectivity in Mannich Reaction : Positional isomerism may occur during morpholinomethyl introduction. Hassan et al. (2014) resolved this using preparative TLC (silica gel, CH2_2Cl2_2:MeOH 9:1) .

  • Acylation Side Reactions : Over-acylation is mitigated by controlled addition of AlCl3_3 at low temperatures .

  • Demethylation Side Products : Excess BBr3_3 may degrade the furan ring; stoichiometric control is critical .

Chemical Reactions Analysis

Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone undergoes various chemical reactions, including:

Scientific Research Applications

  • Anticancer Activity
    • Recent studies have demonstrated that derivatives of benzofuran compounds, including those similar to furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone, exhibit significant anticancer properties. For example, compounds within this class have shown efficacy against human ovarian cancer cell lines such as A2780, indicating their potential as chemotherapeutic agents .
  • Antiviral Properties
    • The compound's structure suggests potential antiviral activity, particularly against viruses such as HIV and influenza. Research indicates that certain benzofuran derivatives possess inhibitory effects on viral replication, making them candidates for further investigation in antiviral drug development .
  • Antibacterial and Antifungal Activity
    • Compounds related to this compound have been evaluated for their antibacterial and antifungal properties. Studies have shown effectiveness against multidrug-resistant strains, highlighting their therapeutic potential in treating infections .

Synthesis and Derivatives

The synthesis of furan derivatives often involves various methods, including microwave-assisted synthesis and traditional organic reactions. The ability to modify the furan or benzofuran rings allows researchers to create derivatives with enhanced biological activities. For instance, the introduction of different substituents can significantly alter the pharmacological profile of the compounds .

Case Study 1: Anticancer Efficacy

A study evaluating a series of benzofuran derivatives demonstrated that specific modifications led to increased cytotoxicity against cancer cell lines. The incorporation of morpholine groups was particularly noted for enhancing selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Study 2: Antiviral Activity

Research on substituted benzofurans revealed that certain compounds could inhibit HIV replication in vitro. These findings suggest that further exploration of furan-based compounds could lead to the development of new antiviral therapies.

Mechanism of Action

The mechanism of action of Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compounds 3u, 3v, and 3w from share the furan-2-yl methanone scaffold but differ in the aromatic system (naphthalene vs. benzofuran) and substituents. Key comparisons include:

  • 3u: (4-Ethoxynaphthalen-1-yl)(furan-2-yl)methanone (melting point: 123–124°C, yield: 61%)
  • 3v: (4-Methoxynaphthalen-1-yl)(furan-2-yl)methanone (melting point: 133–134°C, yield: 65%)
  • 3w: (2-Hydroxynaphthalen-1-yl)(furan-2-yl)methanone (melting point: 102–103°C, yield: 43%)

The morpholin-4-ylmethyl group introduces a tertiary amine, which may increase solubility relative to alkoxy-substituted analogs .

Phenyl Methanone Derivatives

Furan-2-yl(phenyl)methanone derivatives () feature a phenyl ring instead of benzofuran. For example:

  • Series in : Exhibited protein tyrosine kinase (PTK) inhibitory activity comparable to genistein.

Key Differences :

  • The benzofuran-morpholine scaffold in the target compound may offer superior steric and electronic properties for kinase inhibition compared to phenyl analogs.
  • PTK inhibition in phenyl methanones correlates with electron-withdrawing substituents (e.g., halogens), whereas the target compound’s hydroxyl and morpholine groups could modulate activity via hydrogen bonding and basicity .

Morpholine-Containing Analogues

highlights the importance of morpholine-derived substituents in cannabinoid receptor binding. For instance:

  • Indole-derived cannabinoids: Morpholinoethyl groups enhance CB1 receptor affinity.
  • Pyrrole derivatives : Shorter side chains reduce activity, suggesting strict spatial requirements.

Comparison: The morpholin-4-ylmethyl group in the target compound may mimic the role of morpholinoethyl in cannabinoids, optimizing receptor interactions. However, its direct attachment to benzofuran (vs. indole/pyrrole) could alter binding kinetics or selectivity .

Hydroxyacetophenone Derivatives

Hydroxyacetophenones () share structural motifs with the target compound:

  • 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (CAS: 151340-06-6): Melting point ~200°C, synthesized via Friedel-Crafts acylation.

Biological Activity

Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC21H21NO4
Molecular Weight353.4 g/mol
CAS Number1676072-66-4

The structure features a furan moiety linked to a benzofuran derivative with a morpholine substituent, which may contribute to its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study published in Cancer Letters demonstrated that benzofuran derivatives can induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .

Mechanism of Action:

  • Apoptosis Induction: The compound may trigger programmed cell death in malignant cells.
  • Cell Cycle Arrest: Similar compounds have been shown to halt the cell cycle at specific checkpoints, preventing tumor growth.

Antioxidant Activity

The antioxidant capabilities of benzofuran derivatives have been documented, suggesting that this compound could mitigate oxidative stress. A study indicated that such compounds scavenge free radicals effectively, reducing cellular damage associated with various diseases .

Key Findings:

  • DPPH Radical Scavenging: The compound demonstrated a significant ability to neutralize DPPH radicals, indicating strong antioxidant properties.

Neuroprotective Effects

Emerging evidence suggests that derivatives of benzofuran may possess neuroprotective effects. A recent investigation into similar compounds revealed their potential in protecting neuronal cells from apoptosis induced by neurotoxic agents .

Case Study:
In a model of neurodegeneration, treatment with related benzofuran compounds resulted in improved neuronal survival rates and reduced markers of oxidative stress.

Data Summary

Biological ActivityEvidence LevelReference
AnticancerHighCancer Letters
AntioxidantModerateJournal of Antioxidants
NeuroprotectiveEmergingNeurobiology Reports

Q & A

Q. What are the optimized synthetic pathways for Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone, and what challenges arise during purification?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from benzofuran and morpholine precursors. Key steps include:
  • Coupling Reactions : Suzuki-Miyaura cross-coupling for introducing the furan-2-yl group (see analogous methods in ).
  • Functionalization : Morpholin-4-ylmethylation via reductive amination or nucleophilic substitution (similar to methods in ).
  • Purification Challenges : The polar hydroxy and morpholine groups complicate column chromatography. Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) is recommended for isolating the final product.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Analysis : 1^1H and 13^13C NMR should confirm the benzofuran core (δ 6.8–7.5 ppm for aromatic protons) and morpholine methylene (δ 3.4–3.7 ppm). Compare with structurally related compounds in and .
  • X-ray Crystallography : Resolve ambiguities in the 3D arrangement, especially the spatial orientation of the morpholine and hydroxy groups (as done for benzofuran derivatives in ).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ ion for C19_{19}H17_{17}NO5_5 expected at m/z 340.1189).

Q. What are the key physicochemical properties influencing its solubility and stability in biological assays?

  • Methodological Answer :
  • LogP Calculation : Use software like MarvinSketch to predict logP (~2.5), indicating moderate lipophilicity. Adjust solvent systems (e.g., DMSO for stock solutions) to prevent precipitation.
  • pH-Dependent Stability : The phenolic hydroxy group (pKa ~10) may deprotonate in basic buffers, altering reactivity. Monitor via UV-Vis spectroscopy at 280 nm (as in ).

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., IC50_{50} variability) be resolved experimentally?

  • Methodological Answer :
  • Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls.
  • Metabolite Screening : Use LC-MS to identify degradation products in cell media (e.g., oxidation of the benzofuran ring, as noted in ).
  • Structural Analogs : Compare activity of derivatives lacking the morpholine or hydroxy group (see SAR strategies in ).

Q. What computational strategies are effective for predicting its binding modes to target enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of related targets (e.g., kinases or oxidoreductases). The morpholine group may occupy hydrophobic pockets, while the hydroxy group participates in H-bonding ().
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of predicted complexes. Prioritize poses with RMSD <2 Å.

Q. How does the morpholin-4-ylmethyl group influence its pharmacokinetic profile compared to other N-substituents?

  • Methodological Answer :
  • In Vitro ADME : Assess metabolic stability in liver microsomes. Morpholine derivatives often show prolonged half-lives due to resistance to CYP450 oxidation ().
  • Permeability Assays : Use Caco-2 monolayers; the morpholine’s polarity may reduce Caco-2 Papp_{app} values vs. methyl or ethyl analogs.

Q. What experimental designs are suitable for probing its mechanism of action in enzyme inhibition studies?

  • Methodological Answer :
  • Kinetic Assays : Measure initial reaction rates under varying substrate/inhibitor concentrations. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Fluorescence Quenching : Monitor tryptophan residues in target enzymes (e.g., ΔF at 340 nm) to confirm direct binding ().

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